Etilefrine hydrochloride, (R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etilefrine hydrochloride, ®- is a sympathomimetic amine primarily used as a cardiac stimulant and antihypotensive agent. It belongs to the 3-hydroxy-phenylethanolamine series and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .

准备方法

The preparation of etilefrine hydrochloride involves several steps:

Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolved. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and a temperature of 30-40°C.

化学反应分析

Etilefrine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: As mentioned in the preparation methods, etilefrine hydrochloride undergoes catalytic hydrogenation.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Etilefrine hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in studying adrenergic agonists and their interactions with receptors.

Biology: Research on its effects on adrenergic receptors helps understand the sympathetic nervous system’s functioning.

Industry: It is used in the pharmaceutical industry for developing antihypotensive medications.

作用机制

Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system . It primarily interacts with α1 and β1 receptors, leading to increased cardiac output, stroke volume, and blood pressure . The activation of these receptors results in vasoconstriction and increased myocardial contraction, which are crucial for its antihypotensive effects .

相似化合物的比较

Etilefrine hydrochloride is compared with other sympathomimetic amines such as phenylephrine, epinephrine, and norepinephrine. While all these compounds act on adrenergic receptors, etilefrine hydrochloride has a higher affinity for β1 receptors, making it more effective in increasing cardiac output and stroke volume . Phenylephrine primarily acts on α1 receptors, leading to vasoconstriction without significantly affecting cardiac output. Epinephrine and norepinephrine act on both α and β receptors but have different affinities and effects on the cardiovascular system.

属性

CAS 编号 |

95670-88-5 |

|---|---|

分子式 |

C10H16ClNO2 |

分子量 |

217.69 g/mol |

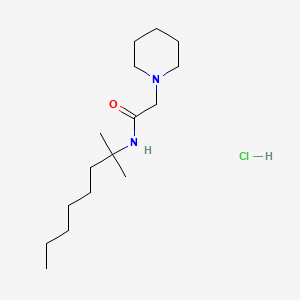

IUPAC 名称 |

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1 |

InChI 键 |

KTNROWWHOBZQGK-PPHPATTJSA-N |

手性 SMILES |

CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl |

规范 SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)